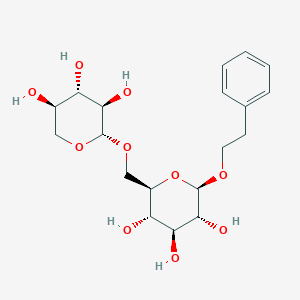

2-Phenylethyl beta-primeveroside

Übersicht

Beschreibung

“2-Phenylethyl beta-primeveroside” is a 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside in which the anomeric substituent is specified as 2-phenylethyl . It is a phenolic compound that can be isolated from Callianthemum taipaicum .

Synthesis Analysis

The synthesis of “this compound” involves two key enzymes from Camellia sinensis, UGT85K11 (CsGT1) and UGT94P1 (CsGT2), which convert volatile organic compounds (VOCs) into β-primeverosides by sequential glucosylation and xylosylation, respectively .

Molecular Structure Analysis

The molecular formula of “this compound” is C19H28O10 . The InChI string representation of its structure is InChI=1S/C19H28O10/c20- 11- 8- 27- 18 (16 (24) 13 (11) 21) 28- 9- 12- 14 (22) 15 (23) 17 (25) 19 (29- 12) 26- 7- 6- 10- 4- 2- 1- 3- 5- 10/h1- 5,11- 25H,6- 9H2/t11- ,12- ,13+,14- ,15+,16- ,17- ,18+,19- /m1/s1 .

Chemical Reactions Analysis

The β-primeverosidase enzyme selectively recognizes β-primeverosides as substrates and specifically hydrolyzes the β-glycosidic bond between the disaccharide and the aglycons .

Physical And Chemical Properties Analysis

The average mass of “this compound” is 416.420 and its monoisotopic mass is 416.16825 .

Wissenschaftliche Forschungsanwendungen

Aroma Precursors in Flowers and Tea

2-Phenylethyl beta-primeveroside is notably involved in the formation of aromatic compounds in various plants. For instance, it acts as an aroma precursor in Jasminum sambac flowers, contributing to the scent profile of these flowers (Inagaki et al., 1995). Similarly, this compound plays a critical role in tea (Camellia sinensis) aroma formation, particularly in oolong and black tea. The beta-primeverosidase enzyme, found in tea leaves, hydrolyzes this compound, releasing aromatic compounds that contribute to the tea's distinct floral aroma (Mizutani et al., 2002).

Enzymatic Hydrolysis and Isotope Analysis

Research has also focused on understanding the enzymatic hydrolysis of this compound and its isotope analysis. Studies involving gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) have provided insights into the carbon isotope ratio (δ(13)C) of 2-phenylethanol released from this compound. This approach offers a method for analyzing volatile compounds and understanding their origins (Murata et al., 2013).

Synthesis of β-Primeverosides

The synthesis of β-primeverosides, including this compound, has been achieved through transglycosylation reactions. This process is significant in producing naturally occurring β-primeverosides, which are essential for various plant aromas. The enzyme activity found in culture filtrates of Penicillium multicolor has been instrumental in these syntheses, providing a means for creating these compounds in significant yields (Tsuruhami et al., 2005).

Role in Plant Defense Mechanisms

This compound, through its hydrolysis and release of aromatic compounds, may also play a role in plant defense mechanisms. The enzymatic process that releases these compounds can be part of the plant's response to environmental stressors, contributing to a broader understanding of plant biology and defense strategies (Mizutani et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(2-phenylethoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O10/c20-11-8-27-18(16(24)13(11)21)28-9-12-14(22)15(23)17(25)19(29-12)26-7-6-10-4-2-1-3-5-10/h1-5,11-25H,6-9H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGXCWYRIBRSQA-BMVMOQKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=CC=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156266 | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129932-48-5 | |

| Record name | Phenethyl β-primeveroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129932-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129932485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol xylopyranosyl-(1-6)-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)

![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)